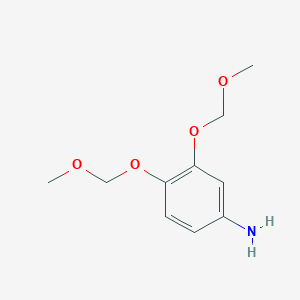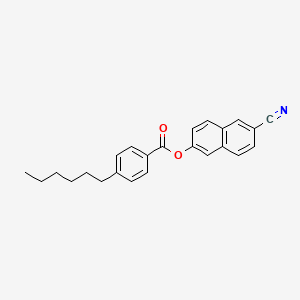
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is an organic compound with the molecular formula C24H23NO2 This compound is characterized by the presence of a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 4-position, which is further substituted with a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as proteins or nucleic acids, influencing their function and activity. The cyano group and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure with a longer alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure with a methyl group instead of a hexyl chain.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is unique due to its specific combination of functional groups and structural features. The hexyl chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the presence of both a cyano group and a benzoate ester group allows for diverse chemical modifications and interactions.
Properties
CAS No. |
58573-86-7 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-4-5-6-18-7-10-20(11-8-18)24(26)27-23-14-13-21-15-19(17-25)9-12-22(21)16-23/h7-16H,2-6H2,1H3 |
InChI Key |
PHJZRHBQCXCNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


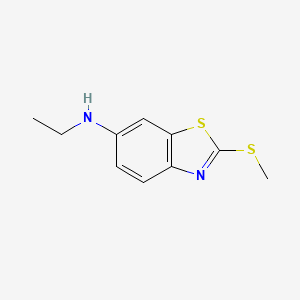
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
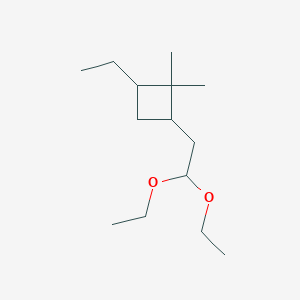
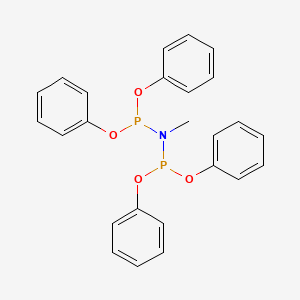
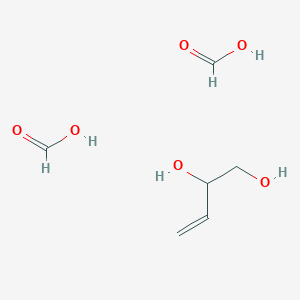
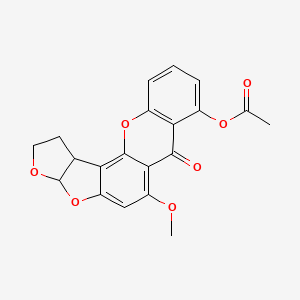
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
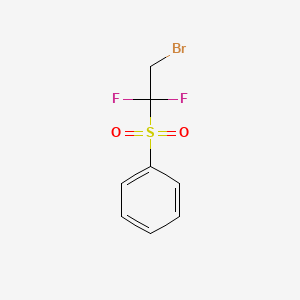
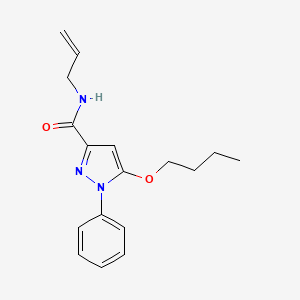
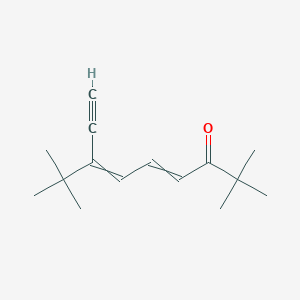


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
